

# A Comprehensive Spectroscopic Guide to 7-Cyanoheptanoic Acid

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## Compound of Interest

Compound Name: 7-Cyanoheptanoic acid

CAS No.: 5810-22-0

Cat. No.: B3273137

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This in-depth technical guide provides a detailed analysis of the spectroscopic data for **7-cyanoheptanoic acid**, a bifunctional molecule of interest to researchers in materials science and drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a simple presentation of facts to explain the underlying principles and experimental considerations.

## Introduction

**7-Cyanoheptanoic acid** ( $C_8H_{13}NO_2$ ) is a linear aliphatic chain possessing both a carboxylic acid and a nitrile functional group.[1] This unique structure makes it a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount for its effective use, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the expected and interpreted spectroscopic data for **7-cyanoheptanoic acid**, providing a framework for its identification and quality control.

## Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic signatures.

Caption: Molecular structure of **7-cyanoheptanoic acid** with carbon numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.<sup>[2][3][4][5]</sup>

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **7-cyanoheptanoic acid** is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11-12	Broad Singlet	1H	HOOC-
~2.35	Triplet	2H	-CH <sub>2</sub> -COOH
~2.33	Triplet	2H	-CH <sub>2</sub> -CN
~1.65	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -COOH, -CH <sub>2</sub> -CH <sub>2</sub> -CN
~1.45	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Interpretation:

- **Carboxylic Acid Proton (-COOH):** The most downfield signal, appearing as a broad singlet in the 10-13 ppm region, is characteristic of a carboxylic acid proton.<sup>[2][6]</sup> Its broadness is a result of hydrogen bonding and chemical exchange.
- **$\alpha$ -Methylene Protons:** The protons on the carbons adjacent to the carbonyl and nitrile groups are deshielded and are expected to appear as triplets around 2.3-2.5 ppm.<sup>[2]</sup> The triplet

multiplicity arises from coupling with the neighboring methylene protons.

- Aliphatic Methylene Protons (-CH<sub>2</sub>-): The remaining methylene protons in the alkyl chain will appear as overlapping multiplets in the upfield region of the spectrum, typically between 1.4 and 1.7 ppm.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~179	C=O
~119	C≡N
~34	-CH <sub>2</sub> -COOH
~28-29	-CH <sub>2</sub> - (alkyl chain)
~25	-CH <sub>2</sub> - (alkyl chain)
~24	-CH <sub>2</sub> - (alkyl chain)
~17	-CH <sub>2</sub> -CN

Interpretation:

- Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate at the downfield end of the spectrum, typically between 170-185 ppm.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Nitrile Carbon (C≡N): The carbon of the nitrile group appears in a distinct region, generally between 115-125 ppm.[\[4\]](#)[\[5\]](#)
- Aliphatic Carbons (-CH<sub>2</sub>-): The methylene carbons of the aliphatic chain will appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing functional groups.

## Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.<sup>[3][4][5]</sup>

Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
2940, 2860	Medium	C-H stretch (Aliphatic)
2245	Medium, Sharp	C≡N stretch (Nitrile)
1710	Strong, Sharp	C=O stretch (Carboxylic acid dimer)
1465	Medium	C-H bend (Methylene)
1280	Medium	C-O stretch (Carboxylic acid)
940	Broad, Medium	O-H bend (Carboxylic acid dimer)

Interpretation:

- **O-H Stretch:** A very broad and intense absorption band spanning from approximately 3300 to 2500 cm<sup>-1</sup> is the hallmark of a hydrogen-bonded carboxylic acid dimer.<sup>[3][4][5]</sup>
- **C-H Stretch:** Absorptions around 2940 and 2860 cm<sup>-1</sup> are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the alkyl chain.
- **C≡N Stretch:** A sharp and moderately intense peak around 2245 cm<sup>-1</sup> is characteristic of the nitrile (C≡N) triple bond stretch. Its position in this region is highly diagnostic.<sup>[2]</sup>

- C=O Stretch: A strong and sharp absorption at approximately  $1710\text{ cm}^{-1}$  corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid dimer.[3][4][5]
- Fingerprint Region: The region below  $1500\text{ cm}^{-1}$  contains a complex pattern of absorptions, including C-H bending, C-O stretching, and O-H bending vibrations, which are unique to the molecule and serve as a "fingerprint."

## Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition and processing.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

- Molecular Ion ( $M^+$ ):  $m/z = 155.09$  (Calculated for  $C_8H_{13}NO_2$ )[1]
- Major Fragment Ions ( $m/z$ ):
  - 138:  $[M - OH]^+$
  - 110:  $[M - COOH]^+$
  - Various smaller fragments resulting from the cleavage of the alkyl chain.

Interpretation of Fragmentation:

The fragmentation of **7-cyanoheptanoic acid** under EI conditions is expected to follow characteristic pathways for both carboxylic acids and nitriles.

Caption: Workflow for EI-MS data acquisition and analysis.

## Conclusion

The spectroscopic analysis of **7-cyanoheptanoic acid** provides a clear and detailed picture of its molecular structure. The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data offers a robust and self-validating system for the identification and characterization of this important bifunctional compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working with **7-cyanoheptanoic acid** and related molecules, ensuring scientific integrity and facilitating further research and development.

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